molecular formula C24H40O2 B102686 [(m-Pentadecylphenoxy)methyl]oxirane CAS No. 16611-96-4

[(m-Pentadecylphenoxy)methyl]oxirane

Cat. No. B102686
CAS RN: 16611-96-4
M. Wt: 360.6 g/mol
InChI Key: FLMRHAZRTLGUHB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[(m-Pentadecylphenoxy)methyl]oxirane, also known as PPME, is a chemical compound that has been widely used in scientific research due to its unique properties. PPME is a cyclic ether that contains an epoxide group and a long-chain alkyl group. It has been synthesized using various methods and has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential applications in the field of medicine and biotechnology.

Mechanism Of Action

[(m-Pentadecylphenoxy)methyl]oxirane has been shown to disrupt cell membranes and alter their permeability. It has also been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine.

Biochemical And Physiological Effects

[(m-Pentadecylphenoxy)methyl]oxirane has been shown to have a range of biochemical and physiological effects, including anti-inflammatory, antioxidant, and antiproliferative activities. It has also been shown to have neuroprotective effects and to enhance the activity of certain immune cells.

Advantages And Limitations For Lab Experiments

[(m-Pentadecylphenoxy)methyl]oxirane has several advantages for use in lab experiments, including its ability to penetrate cell membranes and target specific cells. However, its long-chain alkyl group can also make it difficult to dissolve in certain solvents, which can limit its use in certain experiments.

Future Directions

There are several potential future directions for research on [(m-Pentadecylphenoxy)methyl]oxirane, including its use as a drug delivery system for targeted cancer therapy, its potential as a neuroprotective agent in the treatment of neurodegenerative diseases, and its use as a coating material for biomedical implants. Further research is also needed to better understand its mechanism of action and potential side effects.

Synthesis Methods

[(m-Pentadecylphenoxy)methyl]oxirane can be synthesized using different methods, including the reaction between m-pentadecylphenol and epichlorohydrin in the presence of a catalyst. The resulting product is then treated with an alkali to form [(m-Pentadecylphenoxy)methyl]oxirane. Other methods include the reaction between m-pentadecylphenol and oxirane in the presence of a catalyst or the reaction between m-pentadecylphenol and ethylene oxide.

Scientific Research Applications

[(m-Pentadecylphenoxy)methyl]oxirane has been used in various scientific research applications, including as a surfactant in emulsion polymerization, as a coating material for nanoparticles, and as a stabilizer for colloidal systems. It has also been studied for its potential use as a drug delivery system due to its ability to penetrate cell membranes and target specific cells.

properties

CAS RN

16611-96-4

Product Name

[(m-Pentadecylphenoxy)methyl]oxirane

Molecular Formula

C24H40O2

Molecular Weight

360.6 g/mol

IUPAC Name

2-[(3-pentadecylphenoxy)methyl]oxirane

InChI

InChI=1S/C24H40O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-16-22-17-15-18-23(19-22)25-20-24-21-26-24/h15,17-19,24H,2-14,16,20-21H2,1H3

InChI Key

FLMRHAZRTLGUHB-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCCCCC1=CC(=CC=C1)OCC2CO2

Canonical SMILES

CCCCCCCCCCCCCCCC1=CC(=CC=C1)OCC2CO2

Other CAS RN

16611-96-4

Origin of Product

United States

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